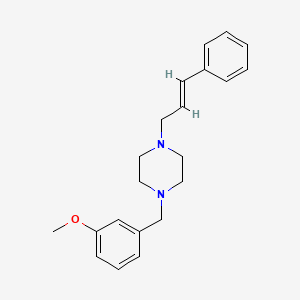
N-(2-methoxy-5-methylphenyl)-4-(4-morpholinylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzamide derivatives, such as N-(2-methoxy-5-methylphenyl)-4-(4-morpholinylmethyl)benzamide, involves the preparation and evaluation of their effects on specific biological activities. For instance, Kato et al. (1992) synthesized a series of benzamide derivatives and evaluated their gastrokinetic activity, highlighting the importance of the N-4 substituent in determining the potency of the compounds in vivo (Kato et al., 1992).
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be elucidated using X-ray diffraction and density functional theory (DFT) calculations, as demonstrated by Demir et al. (2015). They analyzed the structure of a novel benzamide compound, providing insights into its molecular geometry, electronic properties, and antioxidant properties (Demir et al., 2015).
Chemical Reactions and Properties
The chemical reactions involving benzamide derivatives can lead to various biological activities. The synthesis and evaluation of gastroprokinetic activity of benzamide compounds by Kalo et al. (1995) illustrate the significance of the amide linkage in maintaining potent activity (Kalo et al., 1995).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, play a crucial role in the drug development process. Studies like those conducted by Prabukanthan et al. (2022) on 4-methoxy-N-(2-methyl-5-nitrophenyl) benzamide provide valuable data on the compound's thermal stability and optical transmittance, which are essential for pharmaceutical applications (Prabukanthan et al., 2022).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological targets, are critical for understanding the therapeutic potential of benzamide derivatives. The work by Adams et al. (2009) on APD791 demonstrates the compound's interaction with receptors and its effects on platelet activity and vascular biology, providing insight into its mechanism of action (Adams et al., 2009).
properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-15-3-8-19(24-2)18(13-15)21-20(23)17-6-4-16(5-7-17)14-22-9-11-25-12-10-22/h3-8,13H,9-12,14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKFCXIWMXAYIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-4-(4-morpholinylmethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-3,4-dimethoxybenzamide](/img/structure/B5884898.png)


![4-methoxy-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B5884917.png)

![2-[5-(anilinosulfonyl)-4-chloro-2-methylphenoxy]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5884930.png)

![2-[(diphenylmethyl)thio]pyrimidine](/img/structure/B5884937.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B5884953.png)
![methyl 2-chloro-5-{[(4-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B5884969.png)
![1-{4-[3-mercapto-5-(2-quinolinyl)-4H-1,2,4-triazol-4-yl]phenyl}ethanone](/img/structure/B5884978.png)


